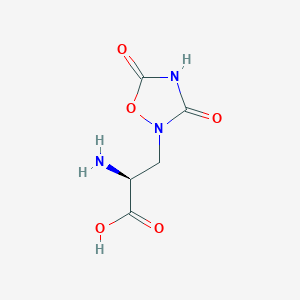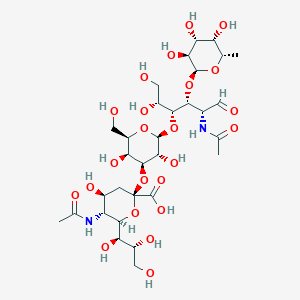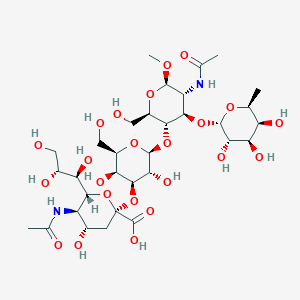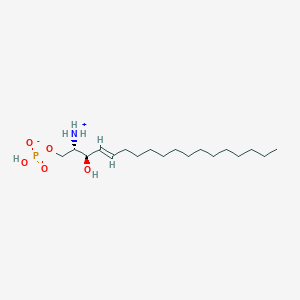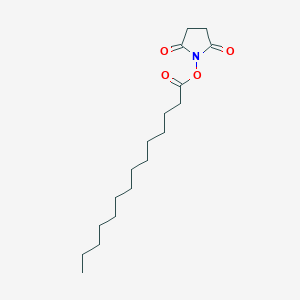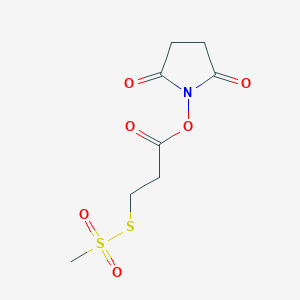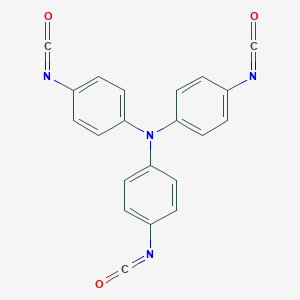
Tris(p-isocyanatophenyl)amine
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of tris(p-isocyanatophenyl)amine and related compounds often involves multistep chemical reactions, starting from basic amines or isocyanates. For example, Kaplánek et al. (2007) described the preparation of polyfluoroalkylated amines from tris(hydroxymethyl)aminomethane (TRIS), which can be easily converted to the corresponding isocyanates, highlighting a method for producing compounds with similar functional groups to tris(p-isocyanatophenyl)amine (Kaplánek et al., 2007).
Molecular Structure Analysis
The molecular structure of tris(p-isocyanatophenyl)amine is characterized by its trisubstituted amine core, with three isocyanate groups attached to phenyl rings. This structure is crucial for its reactivity and interaction with other molecules. Studies on similar compounds, such as tris(4-cyanophenyl)amine, have shown that these structures can exhibit strong fluorescence and unique supramolecular assemblies, indicating the potential for similar properties in tris(p-isocyanatophenyl)amine (Patra et al., 2007).
Chemical Reactions and Properties
Tris(p-isocyanatophenyl)amine's isocyanate groups are highly reactive towards nucleophiles, including alcohols, amines, and water, forming urethanes, ureas, and carbamates, respectively. This reactivity makes it a versatile compound for cross-linking polymers or creating foams. Derasp et al. (2016) demonstrated the divergent reactivity of N-isocyanates with primary and secondary amines, which can be relevant to understanding the chemical behavior of tris(p-isocyanatophenyl)amine and its applications in synthesizing heterocyclic compounds (Derasp et al., 2016).
Physical Properties Analysis
The physical properties of tris(p-isocyanatophenyl)amine, such as solubility, melting point, and thermal stability, are influenced by its molecular structure. Compounds with similar structures, like tris(4-hydroxy-3,5-diisopropylbenzyl)amine, show significant solubility in common organic solvents and exhibit high thermal stability, suggesting that tris(p-isocyanatophenyl)amine may share these properties (Kim et al., 2012).
Chemical Properties Analysis
The chemical properties of tris(p-isocyanatophenyl)amine, including its reactivity with various nucleophiles, its role in forming polymers and coatings, and its potential for creating materials with enhanced physical properties, are key to its applications in materials science. The work by Leventis et al. (2016) on nanoporous polyurea from triisocyanate and boric acid illustrates the utility of isocyanate chemistry in designing materials with specific structural and functional properties (Leventis et al., 2016).
Applications De Recherche Scientifique
Encapsulation of Halides : Tris(p-isocyanatophenyl)amine has been identified as a potential receptor for the encapsulation of Cl- and Br- ions within the pseudo-C3-symmetric tris(2-aminoethyl)amine cavity upon the protonation of secondary amines (Lakshminarayanan et al., 2007).
Preparation of Metal Complexes : It is used in the preparation of monocationic technetium(IV) and rhenium(IV) complexes with sexidentate Schiff-base ligands (Hunter & Kilcullen, 1989).
Electrochromic Devices : The compound is utilized as active material for electrochromic devices, showing good switching times, reasonable contrast, and satisfactory optical memories and redox stability (Cheng et al., 2012).
Solubility and Metal Binding : Tris((6-phenyl-2-pyridyl)methyl)amine, a related compound, has enhanced solubility in organic and aqueous solvents and can bind metal ions like Zn(2+) and Cu(2+), suggesting potential applications in scientific research (Liang et al., 2009).
Catalysis in Chemical Reactions : The palladium complex of tris(2,4,6-trimethoxyphenyl)phosphine (TTMPP), a related compound, catalyzes the telomerization of isoprene with secondary amines, demonstrating high selectivity for the head-to-head isomer (Maddock & Finn, 2000).
Formation of Nanoporous Polyurea Networks : Tris(4-isocyanatophenyl)methane, another related compound, reacts with boric acid to yield nanoporous polyurea networks and robust aerogels, indicating its usefulness in scientific research (Leventis et al., 2016).
Applications in Supramolecular Chemistry : Tris(2-pyridylmethyl)amines, which are structurally related, have applications in anion sensors, biochemical sensors, molecular switches, chiral probes, and as building blocks in the synthesis of supramolecular cages (Bravin et al., 2021).
Safety And Hazards
Propriétés
IUPAC Name |
4-isocyanato-N,N-bis(4-isocyanatophenyl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H12N4O3/c26-13-22-16-1-7-19(8-2-16)25(20-9-3-17(4-10-20)23-14-27)21-11-5-18(6-12-21)24-15-28/h1-12H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIJYXXMUZSBGGR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N=C=O)N(C2=CC=C(C=C2)N=C=O)C3=CC=C(C=C3)N=C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H12N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50390928 | |
| Record name | Tris(p-isocyanatophenyl)amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50390928 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
368.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tris(p-isocyanatophenyl)amine | |
CAS RN |
19759-70-7 | |
| Record name | Tris(p-isocyanatophenyl)amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50390928 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![S-[2-(Pyridin-2-yl)ethyl] ethanethioate](/img/structure/B13861.png)
![N-[S-(2-Pyridylthio)cysteaminyl]ethylenediamine-N,N,N',N'-tetraacetic Acid, Monoamide](/img/structure/B13862.png)
